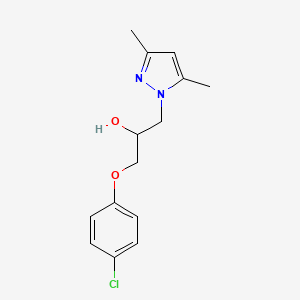
1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
描述
1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol, also known as propranolol, is a widely used beta-blocker medication that is prescribed for the treatment of various cardiovascular and neurological conditions. Propranolol is a non-selective beta-adrenergic receptor antagonist that works by blocking the effects of adrenaline and noradrenaline on the body. In recent years, propranolol has gained attention for its potential use in scientific research, particularly in the field of psychology and neuroscience.
作用机制
Propranolol works by blocking the effects of adrenaline and noradrenaline on the body. Adrenaline and noradrenaline are hormones that are released in response to stress and can cause an increase in heart rate, blood pressure, and other physiological responses. By blocking the effects of these hormones, 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can help reduce the physical symptoms of anxiety and stress.
Biochemical and Physiological Effects:
Propranolol has a number of biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, making it an effective treatment for conditions such as hypertension and angina. Propranolol can also reduce the release of renin, a hormone that regulates blood pressure, and can inhibit the breakdown of glycogen in the liver, leading to a decrease in blood glucose levels.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in lab experiments is its well-established safety profile. Propranolol has been used clinically for decades and is generally considered to be safe and well-tolerated. Another advantage of using 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is its ability to selectively block beta-adrenergic receptors, making it a useful tool for investigating the role of these receptors in various physiological and psychological processes.
One limitation of using 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in lab experiments is its non-specific effects on other receptors and neurotransmitters. Propranolol can also block alpha-adrenergic receptors, which can lead to a decrease in blood pressure and other physiological effects. Additionally, 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can cross the blood-brain barrier and affect the central nervous system, which can make it difficult to isolate the specific effects of the drug on behavior and cognition.
未来方向
There are a number of potential future directions for research on 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol. One area of interest is its potential use in the treatment of social anxiety disorder (SAD). Studies have shown that 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can reduce the physiological symptoms of anxiety in individuals with SAD, but more research is needed to determine its efficacy as a treatment for this condition.
Another potential future direction for research on 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is its use in the treatment of addiction. Studies have shown that 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can reduce the craving and physiological responses associated with drug addiction, making it a potential treatment option for individuals struggling with addiction.
Overall, 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is a versatile and well-studied drug that has a number of potential applications in scientific research. Its ability to selectively block beta-adrenergic receptors makes it a useful tool for investigating the role of these receptors in various physiological and psychological processes. However, more research is needed to fully understand the potential benefits and limitations of using 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in different research contexts.
合成方法
Propranolol can be synthesized through a multistep process that involves the reaction of 1-(4-chlorophenoxy)-3-nitropropane with 3,5-dimethylpyrazole in the presence of a reducing agent such as iron powder or zinc dust. The resulting intermediate is then reacted with isopropylamine to yield 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol. The synthesis of 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is a well-established process that has been extensively studied and optimized over the years.
科学研究应用
Propranolol has been used in various scientific studies to investigate its effects on human behavior and cognition. One of the most notable applications of 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in research has been its use in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can help reduce the emotional intensity of traumatic memories, making it a potential treatment option for individuals with PTSD.
Propranolol has also been used in studies investigating the role of beta-adrenergic receptors in the formation and consolidation of memories. Research has shown that 1-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can impair the consolidation of emotional memories, suggesting that beta-adrenergic receptors play a key role in the formation of emotional memories.
属性
IUPAC Name |
1-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10-7-11(2)17(16-10)8-13(18)9-19-14-5-3-12(15)4-6-14/h3-7,13,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYUMIPEDPRSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321692 | |
| Record name | 1-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
CAS RN |
13948-89-5 | |
| Record name | 1-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)
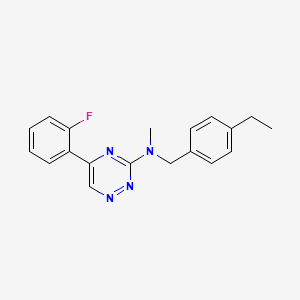
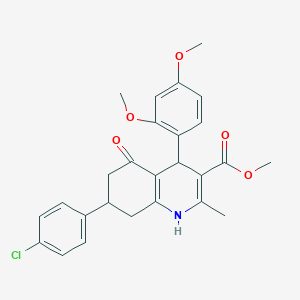
![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)

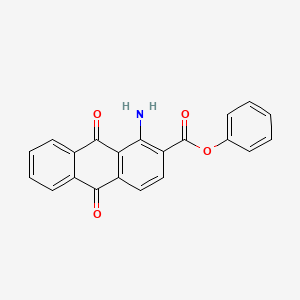
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)
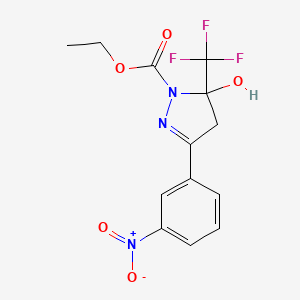
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)
![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)

![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)